3-Isopentilpirrolidina

Descripción general

Descripción

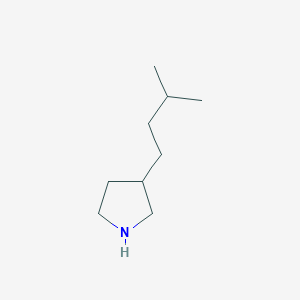

3-Isopentylpyrrolidine is a cyclic amine with the molecular formula C9H19N and a molecular weight of 141.25 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and versatility.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Isopentylpyrrolidine is classified as a substituted pyrrolidine. Its molecular structure allows it to interact with various biological targets, making it a candidate for drug development. The specific isopentyl group contributes to its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).

G-Protein Coupled Receptor Modulation

One of the notable applications of 3-isopentylpyrrolidine is its role as a modulator of G-protein coupled receptors (GPCRs). Research indicates that compounds within this class can act as agonists or antagonists for specific GPCRs, which are pivotal in numerous physiological processes. For example, studies have shown that certain substituted pyrrolidines can activate GPCR43, which is involved in inflammatory responses and metabolic regulation .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its action on receptors implicated in neurotransmitter signaling suggests that it may have applications in managing conditions such as anxiety, depression, and schizophrenia. Preliminary studies indicate that modulation of specific receptor pathways could alleviate symptoms associated with these disorders .

Case Study 1: Pain Management

A significant area of research involves the use of 3-isopentylpyrrolidine as an AAK1 inhibitor. A study demonstrated that this compound could effectively reduce pain responses in animal models by inhibiting the activity of AAK1, a kinase involved in pain signaling pathways. The results indicated a marked decrease in acute pain sensitivity, suggesting potential therapeutic applications for chronic pain management .

Case Study 2: Metabolic Disorders

Another study explored the effects of 3-isopentylpyrrolidine on metabolic disorders through its action on GPCRs. The findings revealed that the compound could enhance insulin sensitivity and glucose uptake in vitro, which may have implications for developing treatments for type 2 diabetes and obesity .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| GPCR Modulation | Agonist/antagonist activity | Regulation of inflammation and metabolism |

| Neurological Disorders | Receptor modulation | Alleviation of anxiety and depression symptoms |

| Pain Management | AAK1 inhibition | Reduction in acute pain sensitivity |

| Metabolic Disorders | Enhanced insulin sensitivity | Improved glucose metabolism |

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which include 3-isopentylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Generally, drugs work by binding to a receptor, a cellular component, and producing a cellular action . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

3-Isopentylpyrrolidine likely participates in the biosynthesis of isoprenoids, the most ancient and diverse class of natural products. Two distinct routes of isoprenoid precursor biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway . .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be beneficial for obtaining the best adme/tox results for drug candidates .

Result of Action

The continuous stimulation of neurons by certain drugs can lead to the death of target invertebrates .

Análisis Bioquímico

Biochemical Properties

3-Isopentylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 3-Isopentylpyrrolidine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 3-Isopentylpyrrolidine can interact with proteins such as transporters and receptors, influencing their function and, consequently, cellular processes.

Cellular Effects

The effects of 3-Isopentylpyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 3-Isopentylpyrrolidine can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, 3-Isopentylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation of the target molecule, thereby altering its activity . For instance, the interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 3-Isopentylpyrrolidine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopentylpyrrolidine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that 3-Isopentylpyrrolidine can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 3-Isopentylpyrrolidine vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcome. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

3-Isopentylpyrrolidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism into various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of 3-Isopentylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 3-Isopentylpyrrolidine in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Isopentylpyrrolidine is a critical factor in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution can significantly impact the efficacy of 3-Isopentylpyrrolidine in various biochemical and pharmacological contexts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Isopentylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds (mainly aromatic aldehydes) with 3-chloropropylamine . This method typically yields 2-substituted pyrrolidines, including 3-Isopentylpyrrolidine, through a series of steps involving imine formation and subsequent cyclization .

Industrial Production Methods

In industrial settings, the production of 3-Isopentylpyrrolidine often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Isopentylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert 3-Isopentylpyrrolidine to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 3-Isopentylpyrrolidine.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler cyclic amine with similar structural features but lacking the isopentyl group.

3-Methylpyrrolidine: Similar to 3-Isopentylpyrrolidine but with a methyl group instead of an isopentyl group.

Uniqueness

3-Isopentylpyrrolidine is unique due to the presence of the isopentyl group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Actividad Biológica

3-Isopentylpyrrolidine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an in-depth examination of the biological activity associated with 3-Isopentylpyrrolidine, including its mechanisms of action, effects on specific biological systems, and relevant case studies.

Chemical Structure and Properties

3-Isopentylpyrrolidine is characterized by its unique pyrrolidine ring structure with an isopentyl substituent. The molecular formula is , which contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of 3-Isopentylpyrrolidine can be attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : Research indicates that 3-Isopentylpyrrolidine may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to psychoactive effects, making it a candidate for further investigation in neuropharmacology.

- Inflammatory Response : Preliminary studies suggest that compounds similar to 3-Isopentylpyrrolidine may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases.

- Cell Viability and Apoptosis : Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, indicating potential anticancer properties. The specific pathways involved, such as caspase activation, require further elucidation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Isopentylpyrrolidine:

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 3-Isopentylpyrrolidine resulted in significant alterations in behavior indicative of increased dopaminergic activity. The results suggested potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Potential

In vitro experiments utilizing human cell lines showed that 3-Isopentylpyrrolidine significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use in inflammatory conditions.

Research Findings

Recent research has focused on optimizing the pharmacological profile of pyrrolidine derivatives, including 3-Isopentylpyrrolidine. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the isopentyl group have been explored to enhance bioactivity and selectivity for specific receptors.

- Toxicology Studies : Initial toxicological assessments indicate a favorable safety profile at therapeutic doses, although long-term studies are necessary to confirm these findings.

Propiedades

IUPAC Name |

3-(3-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)3-4-9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDVTFNHQHFKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.